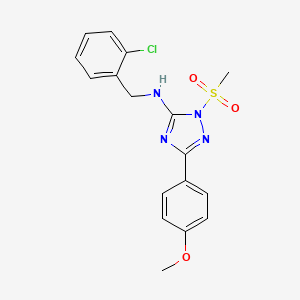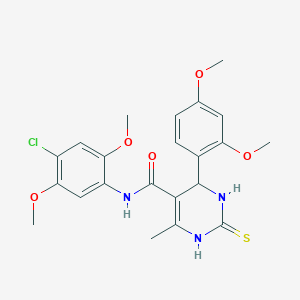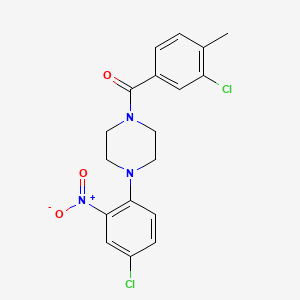![molecular formula C16H21BrN2S B4194786 1-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}piperidine](/img/structure/B4194786.png)
1-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}piperidine
Overview
Description
1-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}piperidine, also known as BCTP, is a chemical compound that has been widely used in scientific research. BCTP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays an important role in regulating synaptic transmission in the central nervous system.
Mechanism of Action
1-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}piperidine acts as a selective antagonist of mGluR5 by binding to the receptor and preventing its activation by glutamate. mGluR5 is widely expressed in the central nervous system and plays an important role in regulating synaptic transmission and plasticity. By blocking mGluR5, this compound can modulate various physiological and pathological processes that involve glutamatergic neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes that involve mGluR5. For example, this compound has been shown to reduce cocaine self-administration in rats, suggesting a potential role in drug addiction treatment. This compound has also been shown to reduce anxiety-like behavior in mice, suggesting a potential role in anxiety disorders. This compound has been shown to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease, suggesting a potential role in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}piperidine has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for specific modulation of glutamatergic neurotransmission. This compound is also relatively stable and can be used in in vitro and in vivo experiments. However, there are also some limitations to the use of this compound. It has low solubility in water, which can make it difficult to use in some experimental setups. This compound can also have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of 1-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}piperidine in scientific research. One direction is to further investigate the role of mGluR5 in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. This compound has shown promising results in animal models of Alzheimer's disease, and further research could lead to the development of new treatments for these diseases. Another direction is to investigate the role of mGluR5 in other psychiatric disorders such as schizophrenia and bipolar disorder. This compound has been shown to modulate anxiety-like behavior in mice, and further research could lead to the development of new treatments for these disorders. Finally, there is a need to develop new and more potent mGluR5 antagonists that can be used in clinical trials. This compound has shown promising results in preclinical studies, but more research is needed to determine its safety and efficacy in humans.
Scientific Research Applications
1-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}piperidine has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes. For example, this compound has been used to investigate the involvement of mGluR5 in drug addiction, anxiety, depression, and neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. This compound has also been used to study the role of mGluR5 in synaptic plasticity and learning and memory.
properties
IUPAC Name |
(3-bromo-4-pyrrolidin-1-ylphenyl)-piperidin-1-ylmethanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2S/c17-14-12-13(16(20)19-10-2-1-3-11-19)6-7-15(14)18-8-4-5-9-18/h6-7,12H,1-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMFOCXCKLBLNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CC(=C(C=C2)N3CCCC3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(benzyloxy)-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4194706.png)
![2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)-N-propylbenzamide](/img/structure/B4194724.png)
![3-methoxy-2-[(3-nitrobenzyl)oxy]benzonitrile](/img/structure/B4194729.png)

![2-{[5-(1-ethyl-1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4194746.png)
![9-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4194756.png)
![N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-thiophenecarboxamide](/img/structure/B4194763.png)
![9-[2-(trifluoromethyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4194773.png)
![1-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B4194782.png)
![10-[({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-10,10a-dihydro-4aH-phenothiazine](/img/structure/B4194793.png)

![4-{5-[4-(mesitylsulfonyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4194802.png)
![5,6-dimethyl-4-(3-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B4194804.png)
